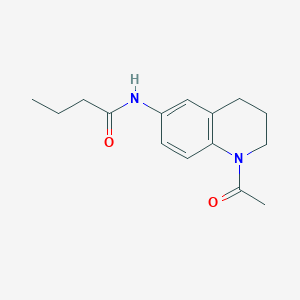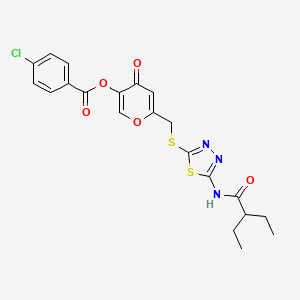
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step chemical process. The preparation involves the following key steps:
Formation of the 1,3,4-Thiadiazol-2-yl Component: : Starting with an appropriate amine and thiosemicarbazide under acidic conditions, the formation of the 1,3,4-thiadiazol-2-yl ring is achieved.
Acylation: : The 1,3,4-thiadiazole is acylated using 2-ethylbutanoyl chloride in the presence of a base, leading to the 2-ethylbutanamido derivative.
Thiomethylation: : Introducing a thiomethyl group to the resulting compound using a thiolating agent.
Formation of 4H-Pyran-4-Oxo Moiety: : Achieving the 4-oxo-4H-pyran structure through cyclization reactions involving appropriately substituted precursor compounds.
Esterification with 4-Chlorobenzoic Acid: : The final step involves esterification with 4-chlorobenzoic acid under dehydrating conditions to yield the target compound.
Industrial Production Methods
Large-scale production may use optimized synthetic pathways to enhance yield and reduce costs. This often involves:
Continuous flow chemistry systems to improve reaction efficiency.
Use of catalytic agents to expedite certain reaction steps.
Implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the sulfur atoms and the ethyl side chain, to form sulfoxides and sulfones.
Reduction: : Reduction of the 4-oxo moiety can yield the corresponding alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur on the pyran ring and the chlorobenzoate moiety, allowing further functionalization.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like alkoxides, amines, or thiols in the presence of a base or acidic catalyst.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Alcohol Derivatives: : From reduction reactions.
Functionalized Derivatives: : From substitution reactions, enhancing its chemical versatility.
Scientific Research Applications
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for novel materials and chemical catalysts.
Biology: : Its derivatives may exhibit biological activity, potentially leading to developments in biochemistry and pharmacology.
Medicine: : Possible use in drug design and development, particularly for creating new therapeutic agents.
Industry: : Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Interaction with enzymes and receptors due to its diverse functional groups.
Pathways Involved: : Influencing biochemical pathways, including those related to metabolism and signal transduction. Its thiadiazole and pyran components are particularly notable for their ability to modulate biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate stands out due to:
Unique Structural Features: : The combination of 1,3,4-thiadiazole, 4-oxo-4H-pyran, and chlorobenzoate moieties.
Enhanced Reactivity: : The specific arrangement of functional groups enhances its reactivity and versatility in chemical reactions.
List of Similar Compounds
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate.
6-(((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate.
6-(((5-(2-ethylhexanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-5-7-14(22)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHFUFVGADUONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2959675.png)
![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2959677.png)
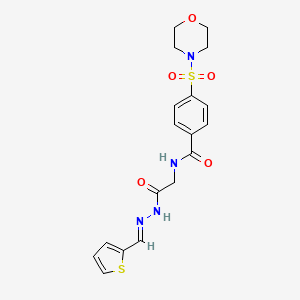
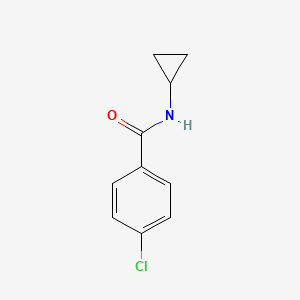
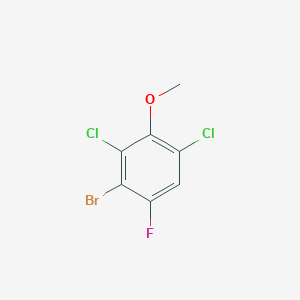
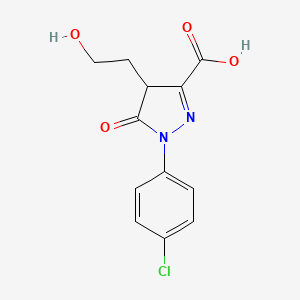
![5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2959689.png)
![2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959690.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2959691.png)
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2959693.png)
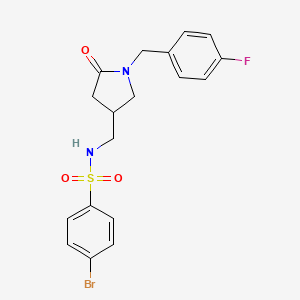
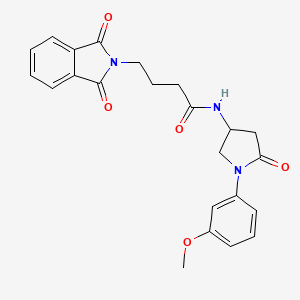
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)
